molecular formula C4H4N2<br>CNCH2CH2CN<br>C4H4N2 B093025 Succinonitrile CAS No. 110-61-2

Succinonitrile

Cat. No. B093025
CAS RN: 110-61-2
M. Wt: 80.09 g/mol
InChI Key: IAHFWCOBPZCAEA-UHFFFAOYSA-N
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Description

Synthesis of Biobased Succinonitrile

Researchers have developed a method to synthesize succinonitrile from glutamic acid and glutamine, which are amino acids commonly found in plant proteins. The process involves the synthesis of an intermediate, 3-cyanopropanoic amide, with high yields from glutamic acid 5-methyl ester and glutamine. This intermediate can then be converted into succinonitrile using a palladium(II)-catalyzed reaction with acetonitrile, achieving near-complete selectivity and a significant conversion rate. This presents a new pathway for producing biobased 1,4-diaminobutane, an important precursor for polyamides .

Succinonitrile as a Corrosion Inhibitor

Succinonitrile has been investigated for its potential to inhibit copper corrosion in lithium-ion batteries (LIBs), which is crucial for overdischarge protection. The presence of succinonitrile in the electrolyte suppresses anodic copper corrosion significantly, allowing the voltage to reach higher levels before corrosion occurs. This protective effect is attributed to the formation of a passive layer on the copper surface, composed mainly of Cu(SN)2PF6 units. The addition of succinonitrile to the electrolyte of LIBs prevents copper corrosion, enhancing the battery's resistance to overdischarge conditions .

Synthesis of Succinonitrile Derivatives

A novel method for synthesizing succinonitrile derivatives with various alkyl or aryl substituents has been described. This synthesis utilizes cyanohydrin derivatives and a low-valent titanium reagent. The active species in this reaction is believed to be a resonance hybrid of the TiIV nitrile enolate and TiIII alkyl radical, which facilitates the formation of the desired succinonitrile derivatives .

Functionalized Electrolyte Using Succinonitrile Additive

The addition of succinonitrile to commercial electrolytes for high-voltage lithium-ion batteries has been shown to improve thermal stability and broaden the electrochemical oxidation window. A 1 wt% succinonitrile-based electrolyte demonstrated a wide electrochemical oxidation window and enhanced thermal stability, as evidenced by various spectroscopic and thermal analyses. The improved performance of batteries using this electrolyte is mainly due to the formation of a uniform cathode electrolyte interface (CEI), which results from interfacial reactions between the cathode and the electrolyte .

Thermal Stability Enhancement by Succinonitrile

Succinonitrile has been evaluated as an additive to improve the thermal stability of ethylene carbonate (EC)-based electrolytes in lithium-ion batteries. The addition of succinonitrile leads to a reduction in gas emission at high temperatures, an increase in the onset temperature of exothermic reactions, and a decrease in the amount of exothermal heat. These improvements are thought to be due to the strong complex formation between the surface metal atoms of the cathode and the nitrile groups of succinonitrile .

Impact of Succinonitrile on Solid Polymer Electrolytes

The effect of succinonitrile on the properties of solid polymer electrolytes has been studied. Succinonitrile, when added to a poly(ethylene oxide) blend, significantly increases the electrical conductivity and reduces the crystallinity of the polymer, acting as a plasticizer. This results in improved thermal and optical properties of the electrolyte, which could be beneficial for applications in energy storage devices .

Molecular Structure Analysis of Succinonitrile

Succinonitrile exhibits a plastic crystal nature due to the low energy barrier for isomerization around its central C-C bond. The equilibrium dihedral angle of succinonitrile has been determined to be 66(2)°, which is influenced by substituent effects. This angle is crucial for understanding the plastic crystal behavior of succinonitrile. The structural data were obtained through microwave and mm-wave spectroscopy of various isotopologues and compared with theoretical predictions .

Adsorption of Succinonitrile at Interfaces

The adsorption behavior of succinonitrile at the mercury-aqueous solution interface has been explored. Succinonitrile is found to adsorb flat on the surface, with the CN groups slightly turned towards the solution. This orientation prevents electronic interaction with the metal at positive charges, which is different from other nitriles. The adsorption follows a Frumkin isotherm, indicating attraction between the molecules at the interface .

Hydrogen Halide Salts of Succinonitrile

The structures of hydrogen halide salts of succinonitrile have been characterized. These salts are shown to be 2-amino-5,5-dihalo-1-pyrrolinium halides, which are lower homologs of the corresponding salts of glutaronitrile. The reactivity of succinonitrile derivatives with hydrogen halides and the products of their hydrolysis have been thoroughly investigated and characterized .

Vibrational Spectra and Molecular Structures

Ab initio and density functional theory (DFT) studies have been conducted on succinonitrile to investigate its molecular structure, conformational stability, and vibrational frequencies. The potential energy surfaces were explored, and the molecule was predicted to exist as a mixture of trans and gauche conformers. Theoretical IR and Raman spectra were calculated and compared with experimental data, providing insights into the vibrational properties of succinonitrile .

Scientific Research Applications

  • High Voltage Lithium-Ion Batteries : Succinonitrile (SN) improves the thermal stability and broadens the oxidation electrochemical window of electrolytes in high-voltage lithium-ion batteries. A 1 wt % SN-based electrolyte showed a wide electrochemical oxidation window of 5.4 V vs Li+/Li, enhancing battery performance and capacity retention at higher cut-off voltages (Chen et al., 2016).

  • Synthesis of Bio-based 1,4-Diaminobutane : Succinonitrile is synthesized from glutamic acid and glutamine, which are abundant in plant proteins. This process offers a new route to produce biobased 1,4-diaminobutane, a precursor for the industrial production of polyamides (Lammens et al., 2011).

  • Thermal Stability in Lithium Ion Batteries : SN enhances thermal stability in ethylene carbonate (EC)-based electrolytes for lithium ion batteries, without sacrificing performance. This improvement is attributed to complex formation between surface metal atoms of the cathode and nitrile groups of SN (Kim et al., 2011).

  • Overdischarge Protection in Lithium Ion Batteries : SN acts as an electrolyte additive for copper corrosion inhibition, providing overdischarge protection in lithium ion batteries. It forms an SN-induced passive layer on the copper surface, preventing corrosion and enhancing battery safety (Kim et al., 2014).

  • Molecular Structure in Gel Polymer Batteries : SN, with its plastic crystal structure, is used in gel polymer batteries as a solid-state solvent electrolyte. Its molecular structure and energy properties are key to its application in battery technology (Kepceoğlu et al., 2017).

  • All-Solid-State Dye-Sensitized Solar Cell : SN, when doped with N-methyl-N-butylpyrrolidinium iodide salt and iodine, forms a highly conductive solid iodide/triiodide conductor, used in efficient all-solid-state dye-sensitized solar cells (Wang et al., 2004).

  • Solid Ionic Conductors for Electrochemical Devices : SN's high diffusivity, plasticity, and solvating power make it an ideal medium for creating materials with high ionic conductivity. This property is significant for applications in lithium batteries and other electrochemical devices (Alarco et al., 2004).

Safety And Hazards

Succinonitrile is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Exposure at high levels could cause death . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

butanedinitrile
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InChI

InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2
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InChI Key

IAHFWCOBPZCAEA-UHFFFAOYSA-N
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Canonical SMILES

C(CC#N)C#N
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Molecular Formula

C4H4N2, Array
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DSSTOX Substance ID

DTXSID9026059
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Molecular Weight

80.09 g/mol
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Physical Description

Succinonitrile appears as colorless to light brown crystals. Colorless waxy solid melting at 57 °C. Highly toxic., Colorless, odorless, waxy solid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS WAXY CRYSTALS., Colorless, odorless, waxy solid. [Note: Forms cyanide in the body.]
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Boiling Point

509 to 513 °F at 760 mmHg (NTP, 1992), 266 °C, Boiling point: 185 °C @ 60 mm Hg; 158-160 @ 20 mm Hg, 265 °C, 509 °F
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Flash Point

270 °F (NTP, 1992), 132 °C, 270 °F (132 °C) (closed cup), 270 °F
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Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992), Soluble in acetone, chloroform, dioxane; slightly soluble in ethanol, benzene, ether, carbon sulfide, In water, 126.9 g/L @ 20 °C, Solubility in water, g/100ml at 20 °C: 13, 13%
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Density

1.023 at 113 °F (NTP, 1992) - Denser than water; will sink, 0.9867 g/cu cm @ 60 °C, 1.02 g/cm³, 0.99
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Vapor Density

2.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.8 (Air=1), Relative vapor density (air = 1): 2.1
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Vapor Pressure

2 mmHg at 392 °F (NTP, 1992), 0.00778 [mmHg], 1.0382 Pa (0.00778 mm Hg) @ 298.29 K (25.14 °C) (solid), (212 °F): 2 mmHg
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Product Name

Succinonitrile

Color/Form

Colorless waxy solid

CAS RN

110-61-2
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Melting Point

135 to 136 °F (NTP, 1992), 54.5 °C, 54 °C, 134 °F
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Synthesis routes and methods

Procedure details

The distillation residue, 59.1 grams, is dissolved in 16.2 grams water and mixed with 60 grams toluene. While stirring, carbon dioxide is then passed through the mixture until the pH is approximately 13.2. The potassium pyrrolidonate remaining in the residue has then been converted into pyrrolidone and potassium carbonate. The supernatant toluene layer is separated off. The remaining mixture is then extracted four times, each time with 60 grams toluene. After evaporating the toluene from the combined toluene layers, 54 grams of 98.8% pure pyrrolidone is obtained which is suitable for conversion into, for instance, N-vinyl pyrrolidone. If desired, this pyrrolidone can be recirculated to the section where the reaction mixture obtained in the preparation of pyrrolidone from succinonitrile is worked up.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,600
Citations
Y Lu, Y Cai, Q Zhang, L Liu, Z Niu, J Chen - Chemical Science, 2019 - pubs.rsc.org
All-solid-state sodium batteries have great potential for large-scale energy storage applications. However, constructing a compatible Na anode/solid-state electrolyte (SSE) interface is …
Number of citations: 63 pubs.rsc.org
P Derollez, J Lefebvre, M Descamps… - Journal of Physics …, 1990 - iopscience.iop.org
The structure of succinonitrile in its orientationally disordered phase was reexamined through extended X-ray diffraction measurements. It was solved by using both the analytic …
Number of citations: 84 iopscience.iop.org
MF Farona, NJ Bremer - Journal of the American Chemical …, 1966 - ACS Publications
… succinonitrile with the manganese pentacarbonyl halides in refluxing chloroform. The … ""1 from free succinonitrile is indicative of the novelattachment of succinonitrile to the metal …
Number of citations: 69 pubs.acs.org
D Reber, O Borodin, M Becker… - Advanced Functional …, 2022 - Wiley Online Library
… by introducing succinonitrile as a cosolvent in water/ionic liquid/succinonitrile hybrid … , facilitated by the fast conformational dynamics of succinonitrile. The WISHEs allow stable cycling …
Number of citations: 10 onlinelibrary.wiley.com
C Cabezas, C Bermúdez, JD Gallego… - Astronomy & …, 2019 - aanda.org
… The investigation of succinonitrile presented in this paper has two main aims. The first is to … search for succinonitrile by providing a more accurate spectral modelling of succinonitrile and …
Number of citations: 10 www.aanda.org
TM Lammens, J Le Nôtre, MCR Franssen… - …, 2011 - Wiley Online Library
… This paper describes the synthesis of succinonitrile from glutamic acid. Succinonitrile, produced … The production of biobased succinonitrile can be an advantageous route toward the …
MK Jahn, JU Grabow, PD Godfrey… - Physical Chemistry …, 2014 - pubs.rsc.org
… to calculate the substitution geometry for succinonitrile. All parameters and constants are … angle of succinonitrile, which is a strong driver of the plastic crystal nature of succinonitrile, …
Number of citations: 9 pubs.rsc.org
T Sommerfeld - The Journal of chemical physics, 2004 - pubs.aip.org
… Here we study the electron binding properties of succinonitrile using … we will demonstrate this for succinonitrile in Sec. III. … of electron binding to succinonitrile. Since the methods typically …
Number of citations: 29 pubs.aip.org
GJ Janz, WE Fitzgerald - The Journal of Chemical Physics, 1955 - aip.scitation.org
… The present note reports the results of a similar investigation for succinonitrile, NC-CH2-CH2-CN. A comparison of n-butane, 1,2-dichloroethane, and succinonitrile with reference to rota…
Number of citations: 22 aip.scitation.org
PJ Alarco, Y Abu-Lebdeh, A Abouimrane, M Armand - Nature materials, 2004 - nature.com
Solid ionic conductors are actively sought for their potential application in electrochemical devices, particularly lithium batteries. We have found high ionic conductivity for a large variety …
Number of citations: 589 www.nature.com

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